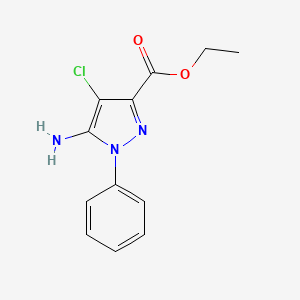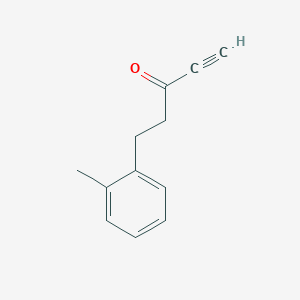
(E)-4,5,5,5-tetrafluoro-4-(1,1,2,2,3,3,3-heptafluoropropoxy)pent-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4,5,5,5-テトラフルオロ-4-(1,1,2,2,3,3,3-ヘプタフルオロプロポキシ) pent-2-en-1-ol は、フッ素化有機化合物です。フッ素化化合物は、高い熱安定性、耐薬品性、低い表面エネルギーなどの独自の特性で知られています。これらの特性により、さまざまな産業および科学的な用途で価値があります。
準備方法
合成経路と反応条件
(E)-4,5,5,5-テトラフルオロ-4-(1,1,2,2,3,3,3-ヘプタフルオロプロポキシ) pent-2-en-1-ol の合成は、通常、フッ素原子の導入とエノール構造の形成を含む、複数のステップで構成されます。一般的な合成経路には、次のようなものがあります。
フッ素化反応: 元素状フッ素 (F2)、フッ化水素 (HF)、またはその他のフッ素化剤などの試薬を使用して、分子にフッ素原子を導入します。
エノール形成: 適切な前駆体からエノール構造を形成するために、塩基触媒反応を利用します。
工業生産方法
フッ素化化合物の工業生産方法は、通常、大規模なフッ素化プロセスを含み、次のようなものがあります。
電解フッ素化 (ECF): 電流を使用して有機分子にフッ素原子を導入するプロセス。
直接フッ素化: 制御された条件下で元素状フッ素を使用して、目的の生成物を高収率で得る。
化学反応の分析
反応の種類
(E)-4,5,5,5-テトラフルオロ-4-(1,1,2,2,3,3,3-ヘプタフルオロプロポキシ) pent-2-en-1-ol は、次のようなさまざまな化学反応を受ける可能性があります。
酸化: この化合物は、対応するケトンまたはカルボン酸を形成するために酸化することができます。
還元: 還元反応により、エノール基をアルコールまたはアルカンに変換できます。
置換: 特定の条件下で、フッ素原子を他の官能基で置換できます。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム (KMnO4)、三酸化クロム (CrO3)、過酸化水素 (H2O2)。
還元剤: 水素化リチウムアルミニウム (LiAlH4)、水素化ホウ素ナトリウム (NaBH4)、および触媒的接触水素化。
置換試薬: アミン、チオール、ハロゲン化物などの求核剤。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、
酸化: ケトンまたはカルボン酸の生成。
還元: アルコールまたはアルカンの生成。
置換: 置換されたフッ素化化合物の生成。
科学研究での用途
化学: より複雑なフッ素化化合物の合成のためのビルディングブロックとして使用されます。
生物学: 潜在的な生物活性と生体分子との相互作用について調査されています。
医学: 医薬品や薬物送達システムでの潜在的な用途について調査されています。
産業: 高性能材料、コーティング、界面活性剤の製造に使用されています。
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceuticals and drug delivery systems.
Industry: Utilized in the production of high-performance materials, coatings, and surfactants.
作用機序
(E)-4,5,5,5-テトラフルオロ-4-(1,1,2,2,3,3,3-ヘプタフルオロプロポキシ) pent-2-en-1-ol の作用機序には、分子標的および経路との相互作用が含まれます。化合物のフッ素化構造は、特定の酵素、受容体、またはその他の生体分子に対する結合親和性と反応性に影響を与える可能性があります。関与する正確な分子標的と経路を明らかにするには、詳細な研究が必要です。
類似の化合物との比較
類似の化合物
パーフルオロオクタン酸 (PFOA): 広く研究されている、類似の特性を持つフッ素化化合物。
パーフルオロオクタンスルホン酸 (PFOS): 産業的および環境的意義を持つ別のフッ素化化合物。
フッ素化アルコール: 類似のエノール構造とフッ素含有量を持つ化合物。
独自性
(E)-4,5,5,5-テトラフルオロ-4-(1,1,2,2,3,3,3-ヘプタフルオロプロポキシ) pent-2-en-1-ol は、独自のフッ素化構造により、独特の化学的および物理的特性が付与されているため、独自性があります。複数のフッ素原子とエノール官能基の組み合わせにより、特殊な用途のための価値ある化合物となっています。
類似化合物との比較
Similar Compounds
Perfluorooctanoic Acid (PFOA): A widely studied fluorinated compound with similar properties.
Perfluorooctanesulfonic Acid (PFOS): Another fluorinated compound with industrial and environmental significance.
Fluorinated Alcohols: Compounds with similar enol structures and fluorine content.
Uniqueness
(E)-4,5,5,5-tetrafluoro-4-(1,1,2,2,3,3,3-heptafluoropropoxy)pent-2-en-1-ol is unique due to its specific fluorinated structure, which imparts distinct chemical and physical properties. Its combination of multiple fluorine atoms and enol functionality makes it a valuable compound for specialized applications.
特性
分子式 |
C8H5F11O2 |
|---|---|
分子量 |
342.11 g/mol |
IUPAC名 |
(E)-4,5,5,5-tetrafluoro-4-(1,1,2,2,3,3,3-heptafluoropropoxy)pent-2-en-1-ol |
InChI |
InChI=1S/C8H5F11O2/c9-4(2-1-3-20,6(12,13)14)21-8(18,19)5(10,11)7(15,16)17/h1-2,20H,3H2/b2-1+ |
InChIキー |
KDMGXDLVLHFXHD-OWOJBTEDSA-N |
異性体SMILES |
C(/C=C/C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)O |
正規SMILES |
C(C=CC(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(S)-1-{(S)-2-[2-(Dicyclohexylphosphino)phenyl]ferrocenyl}ethylbis[3,5-bis(triflu](/img/structure/B12064438.png)
![Propanoic acid, 3-[(4-hydroxy-2,3,5-trimethylphenyl)thio]-](/img/structure/B12064441.png)






![6-Ethynyl-2,3-dihydro-benzo[1,4]dioxine](/img/structure/B12064475.png)
![[2-[(2-Nitrophenyl)methoxy]phenyl]methanamine](/img/structure/B12064491.png)



